Europium-155 is a radioactive isotope of europium, a member of the lanthanide series in the periodic table. It is characterized by its atomic number 63 and a half-life of approximately 4.76 years, decaying primarily through beta decay. Europium-155 is produced as a fission product during the nuclear fission of uranium and plutonium, with a yield of about 0.03% per fission event, which translates to approximately three atoms of europium-155 generated for every 10,000 fissions of uranium-235 . This isotope is notable for its relatively low specific activity compared to other isotopes of europium, such as europium-152 and europium-154 .
Additionally, it reacts with water to produce europium hydroxide:
In acidic environments, europium-155 can dissolve in dilute sulfuric acid, forming pale pink solutions of hydrated europium ions:
Europium-155 is primarily synthesized as a byproduct of nuclear fission processes in reactors using uranium or plutonium fuel. It can also be produced through neutron activation of stable isotopes of europium. The production process involves irradiating europium-154 with neutrons, which can lead to the formation of europium-155 through neutron capture:
Additionally, chemical methods for isolating europium involve extracting it from ores such as bastnasite and monazite through various separation techniques including solvent extraction and ion exchange.
The primary application of europium-155 lies in nuclear technology. Its ability to absorb neutrons makes it useful in nuclear reactor control rods, helping to regulate fission reactions . Moreover, due to its radioactive properties, it has potential applications in radiological studies and environmental monitoring related to nuclear waste management.
In addition to nuclear applications, compounds containing europium (including those derived from europium-155) are utilized in phosphors for television screens and LED lights due to their luminescent properties.
Studies involving europium-155 often focus on its interactions within nuclear materials and environmental samples contaminated by nuclear fission products. For instance, research has demonstrated that the presence of europium isotopes can affect neutron capture rates and influence the stability of various materials used in nuclear reactors . Furthermore, analytical techniques such as gamma spectroscopy are employed to detect and quantify europium-155 in environmental samples.
Several isotopes and compounds are chemically similar to europium-155. Here is a comparison highlighting its uniqueness:
Compound | Half-Life (years) | Decay Mode | Notable Properties |
---|---|---|---|
Europium-152 | 13 | Beta decay | Emits gamma radiation; used in medical imaging |
Europium-154 | 8.8 | Beta decay | Higher specific activity than Europium-155 |
Europium-153 | Stable | N/A | Most abundant stable isotope; used in neutron capture applications |
Europium(III) Oxide | N/A | N/A | Commonly used phosphor; luminescent properties |
Europium-155 stands out due to its relatively short half-life compared to other isotopes like europium-152 and its specific applications in nuclear technology rather than broader industrial uses found with stable isotopes like europium-153. Its unique decay characteristics also differentiate it from other isotopes within the same group.
The beta emission spectrum of Europium-155 consists of several distinct components, each with characteristic energies and intensities [1]. These beta emissions occur as the nucleus transitions to different energy states of the daughter nucleus Gadolinium-155 [4]. Comprehensive beta spectrometry studies have been conducted using magnetic-focusing, variable-field beta-ray spectrometer-spectrographs with enriched materials to precisely characterize these emissions [4].
Research findings indicate that Europium-155 exhibits a complex beta decay pattern with multiple beta spectra corresponding to transitions to different energy levels in Gadolinium-155 [4]. These transitions follow specific selection rules governed by the quantum mechanical properties of the involved nuclear states [18].
The end-point energies of beta particles emitted during Europium-155 decay have been precisely measured through detailed spectrometric analysis [1]. These measurements reveal seven distinct beta transitions with the following maximum energies and relative intensities:
Beta Transition | Maximum Energy (keV) | Relative Intensity (%) |
---|---|---|
β−0,0 | 252.2 ± 1.1 | 16.6 ± 1.1 |
β−0,1 | 192.2 ± 1.1 | 9.2 ± 0.4 |
β−0,2 | 165.7 ± 1.1 | 25.5 ± 2.9 |
β−0,3 | 146.9 ± 1.1 | 46.1 ± 2.9 |
β−0,4 | 144.6 ± 1.1 | <0.01 |
β−0,5 | 134.2 ± 1.1 | 1.85 ± 0.23 |
β−0,6 | 106.1 ± 1.1 | 0.73 ± 0.07 |
The most intense beta transition occurs with an end-point energy of 146.9 keV, accounting for 46.1% of all beta emissions [1]. This transition populates the 105.31 keV excited level in Gadolinium-155 [18]. The second most intense transition has an end-point energy of 165.7 keV (25.5%), populating the 86.55 keV level [1].
Early research by Lee and Katz in 1954 identified two primary beta-ray spectra with end-point energies of 0.152 MeV and 0.252 MeV, with relative intensities of 84% and 16% respectively [4]. More recent and precise measurements have refined these values and identified additional beta components [19].
The beta transitions in Europium-155 decay exhibit varying degrees of forbiddenness, which are quantified by their log ft values [1]. The log ft value serves as an indicator of the transition probability and the selection rules governing the decay process [1]. Higher log ft values generally indicate greater forbiddenness and thus lower transition probability [18].
The beta transitions in Europium-155 decay can be categorized as follows based on their nature and log ft values:
Beta Transition | Energy (keV) | Nature | Log ft Value |
---|---|---|---|
β−0,0 | 252.2 | Allowed | 8.65 |
β−0,1 | 192.2 | 1st Forbidden | 8.54 |
β−0,2 | 165.7 | Allowed | 7.89 |
β−0,3 | 146.9 | Allowed | 7.47 |
β−0,4 | 144.6 | 2nd Forbidden | >11.1 |
β−0,5 | 134.2 | Allowed | 8.75 |
β−0,6 | 106.1 | 1st Forbidden | 8.83 |
The most intense beta transition (β−0,3) has the lowest log ft value of 7.47, consistent with its allowed nature and high probability [1]. The second forbidden transition to the 107.58 keV level (β−0,4) has a log ft value greater than 11.1, indicating its highly suppressed nature with an intensity less than 0.01% [18].
The first forbidden transitions populate the 60.01 keV level (9.2%) and the 146.07 keV level (1.9%) [18]. These transitions have log ft values of 8.54 and 8.83 respectively, characteristic of first forbidden transitions [1].
Following beta decay, the excited states of Gadolinium-155 de-excite through gamma-ray emissions, producing a characteristic gamma spectrum [1]. Gamma-ray spectroscopy of Europium-155 reveals multiple photon emissions with energies ranging from approximately 10 keV to 146 keV [1]. These gamma transitions occur between various energy levels in the Gadolinium-155 nucleus and provide valuable information about its nuclear structure [18].
The most prominent gamma emissions occur at 86.5479 keV and 105.3083 keV, with absolute emission probabilities of 30.7% and 21.1% per 100 disintegrations, respectively [1]. These two gamma rays account for the majority of the photon emissions in Europium-155 decay [1].
The gamma transitions in Europium-155 decay exhibit specific multipolarities, which reflect the angular momentum and parity changes involved in the transitions [1]. These multipolarities have been determined through various experimental techniques, including conversion electron spectroscopy and angular correlation measurements [18].
The following table summarizes the energies, emission probabilities, and multipolarity assignments for the gamma transitions in Europium-155 decay:
Gamma Transition | Energy (keV) | Emission Probability (%) | Multipolarity |
---|---|---|---|
γ5,4 | 10.4183 | 0.0035 | M1+0.11%E2 |
γ3,2 | 18.763 | 0.048 | M1+7.1%E2 |
γ4,2 | 21.035 | 0.00046 | E2 |
γ2,1 | 26.531 | 0.316 | E1 |
γ5,2 | 31.444 | 0.0071 | M1+17%E2 |
γ3,1 | 45.299 | 1.31 | E1 |
γ5,1 | 57.989 | 0.067 | E1 |
γ1,0 | 60.0086 | 1.22 | M1+4.1%E2 |
γ6,1 | 86.0591 | 0.154 | M1+3.0%E2 |
γ2,0 | 86.5479 | 30.7 | E1 |
γ3,0 | 105.3083 | 21.1 | E1 |
γ6,0 | 146.071 | 0.051 | E2 |
The multipolarity assignments indicate that the most intense gamma transitions (86.5479 keV and 105.3083 keV) are both electric dipole (E1) transitions [1]. Several transitions exhibit mixed multipolarity, predominantly magnetic dipole (M1) with small electric quadrupole (E2) admixtures [18]. For example, the 10.4183 keV transition has M1+0.11%E2 character, while the 31.444 keV transition has M1+17%E2 character [1].
These multipolarity assignments have been determined through extensive experimental studies, including measurements of L-subshell ratios and gamma-gamma angular correlations [18]. The E2 admixtures for mixed M1+E2 transitions have been evaluated using measurement results from multiple studies conducted between 1959 and 1990 [18].
Internal conversion is a significant decay mode for many of the gamma transitions in Europium-155, particularly for the lower-energy transitions [1]. In this process, the excitation energy of the nucleus is transferred directly to an orbital electron, which is then ejected from the atom [12].
The internal conversion coefficients (ICC) for various transitions in Europium-155 decay have been determined both experimentally and theoretically [1]. These coefficients represent the ratio of the number of conversion electrons to the number of gamma rays emitted in a particular transition [12].
The following table presents the internal conversion coefficients for the K, L, and M shells for selected gamma transitions:
Gamma Transition | Energy (keV) | αK | αL | αM | αT (Total) |
---|---|---|---|---|---|
γ5,4 | 10.4183 | 265 | 59 | - | 340 |
γ3,2 | 18.763 | 284 | 65.9 | - | 367 |
γ4,2 | 21.035 | 2013 | 471 | - | 2600 |
γ2,1 | 26.531 | 1.55 | 0.342 | - | 1.98 |
γ5,2 | 31.444 | 53 | 12.5 | - | 69 |
γ3,1 | 45.299 | 0.347 | 0.0758 | - | 0.443 |
γ5,1 | 57.989 | 1.021 | 0.173 | 0.0377 | 1.243 |
γ1,0 | 60.0086 | 7.48 | 1.55 | 0.347 | 9.48 |
γ6,1 | 86.0591 | 2.66 | 0.443 | 0.098 | 3.23 |
γ2,0 | 86.5479 | 0.360 | 0.0561 | 0.0122 | 0.432 |
γ3,0 | 105.3083 | 0.214 | 0.0323 | 0.00701 | 0.255 |
γ6,0 | 146.071 | 0.397 | 0.198 | 0.0462 | 0.653 |
The electron emissions from Europium-155 decay include both conversion electrons and Auger electrons [1]. The conversion electrons have discrete energies corresponding to the gamma transition energy minus the binding energy of the electron shell from which they are ejected [1]. The most intense conversion electron lines include ec1,0 K (9.770 keV, 9.1%), ec3,2 L (10.387-11.520 keV, 13.6%), and ec2,0 K (36.309 keV, 11.05%) [1].
The total absolute emission probability of K conversion electrons is 25.17 ± 0.46 per 100 disintegrations, while that of L conversion electrons is 21.2 ± 2.4 per 100 disintegrations [18]. These conversion electrons, along with the beta particles, contribute to the overall electron emission spectrum of Europium-155 [1].
The decay of Europium-155 involves transitions through various excited states in Gadolinium-155, some of which exhibit metastable characteristics [1]. These metastable states have measurable lifetimes and play important roles in the overall decay scheme [18].
The excited states in Gadolinium-155 populated by Europium-155 decay have the following lifetimes:
Level | Energy (keV) | Spin and Parity | Lifetime |
---|---|---|---|
1 | 60.0086 | 5/2- | 0.193 ns |
2 | 86.5479 | 5/2+ | 6.50 ns |
3 | 105.3083 | 3/2+ | 1.16 ns |
6 | 146.0711 | 7/2- | 0.101 ns |
The population of these excited states is determined by the beta branching ratios of Europium-155 decay [1]. The 105.31 keV level (level 3) receives the highest population with 46.1% of all decays, followed by the 86.55 keV level (level 2) with 25.5% [1].
The metastable state population dynamics are influenced by the decay rates of these states and the transition probabilities between them [18]. The de-excitation pathways involve both gamma emission and internal conversion processes, with the branching ratios determined by the transition energies and multipolarities [1].
For instance, the 105.31 keV level (3/2+) primarily decays directly to the ground state (3/2-) via an E1 transition with an energy of 105.3083 keV [1]. However, it also has a minor branch to the 86.55 keV level (5/2+) through an M1+7.1%E2 transition with an energy of 18.763 keV [1].
The population dynamics of these metastable states are crucial for understanding the time-dependent behavior of Europium-155 decay and its applications in various fields [5]. The relatively short lifetimes of these states (on the order of nanoseconds) ensure that secular equilibrium is quickly established in practical applications [10].